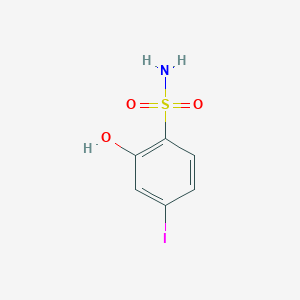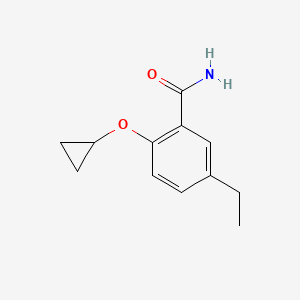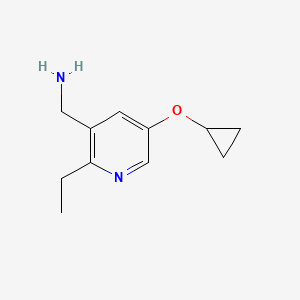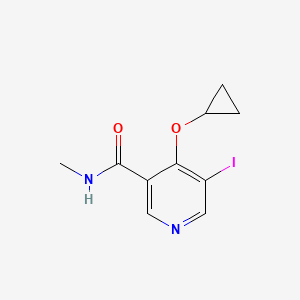
2-Hydroxy-4-iodobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H6INO3S. This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a sulfonamide group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-iodobenzene-1-sulfonamide typically involves the iodination of 2-hydroxybenzenesulfonamide. One common method is the reaction of 2-hydroxybenzenesulfonamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
2-Hydroxybenzenesulfonamide+I2+Oxidizing Agent→2-Hydroxy-4-iodobenzene-1-sulfonamide
Industrial Production Methods
Industrial production of 2-hydroxy-4-iodobenzene-1-sulfonamide may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-hydroxybenzenesulfonamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Hydroxybenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-iodobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-hydroxy-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-4-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
Uniqueness
2-Hydroxy-4-iodobenzene-1-sulfonamide is unique due to the presence of both a hydroxyl group and an iodine atom on the benzene ring
Eigenschaften
Molekularformel |
C6H6INO3S |
|---|---|
Molekulargewicht |
299.09 g/mol |
IUPAC-Name |
2-hydroxy-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H6INO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI-Schlüssel |
MVDQFPSCWGOOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)


